3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H9ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions at temperatures ranging from 90°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Common Reagents and Conditions
Major Products Formed
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Formed through hydrolysis.
Various substituted pyrazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry.
Medicinal Chemistry: Pyrazole derivatives have been studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A hydrolysis product of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride.
3-methyl-1-phenyl-1H-pyrazole: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its reactivity as an electrophile, which allows it to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
3-methyl-1-phenylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWBZSROWRYHRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride in the synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones?
A1: this compound acts as a crucial building block in the multi-step synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones. [] The compound reacts with 1-substituted 2-pyrazolin-5-ones in the presence of calcium hydroxide and 1,4-dioxane. This reaction forms an intermediate 4-heteroaroylpyrazol-5-ol, which then undergoes cyclization in the presence of K2CO3/DMF to yield the target 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-one.
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